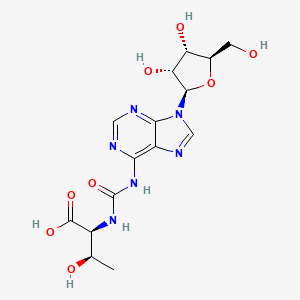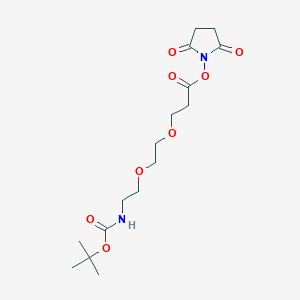![molecular formula C11H10F3NO2S B1682660 5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione CAS No. 3414-47-9](/img/structure/B1682660.png)
5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione
Vue d'ensemble
Description
5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione is a chemical compound known for its unique structure and properties. It belongs to the class of oxazolidinethiones, which are characterized by a five-membered ring containing nitrogen, oxygen, and sulfur atoms. The presence of the trifluoromethyl group attached to the aromatic ring imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione typically involves the reaction of 2-oxazolidinethione with a trifluoromethyl-substituted aromatic compound under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxazolidinethione: Lacks the trifluoromethyl group, resulting in different chemical properties.
5-(((alpha,alpha,alpha-trifluoro-m-tolyl)oxy)methyl)-2-thiooxazolidone: Similar structure but with variations in the ring system.
Uniqueness
5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
3414-47-9 |
|---|---|
Formule moléculaire |
C11H10F3NO2S |
Poids moléculaire |
277.26 g/mol |
Nom IUPAC |
5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C11H10F3NO2S/c12-11(13,14)7-2-1-3-8(4-7)16-6-9-5-15-10(18)17-9/h1-4,9H,5-6H2,(H,15,18) |
Clé InChI |
AIFMZFWIIGAWMP-UHFFFAOYSA-N |
SMILES |
C1C(OC(=S)N1)COC2=CC=CC(=C2)C(F)(F)F |
SMILES isomérique |
C1C(OC(=N1)S)COC2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
C1C(OC(=S)N1)COC2=CC=CC(=C2)C(F)(F)F |
Apparence |
Solid powder |
Key on ui other cas no. |
3414-47-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5-(alpha,alpha,alpha-trifluoro-m-tolyloxymethyl)-2-oxazolidinethione U 11634 U-11,634 U-11634 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1682580.png)










